molecular formula C23H34N4O3 B10961489 N-[1-(1-Adamantyl)propyl]-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide

N-[1-(1-Adamantyl)propyl]-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10961489
M. Wt: 414.5 g/mol
InChI Key: FIOSDNVZWSIVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-Adamantyl)propyl]-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features an adamantane moiety, a pyrazole ring, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Adamantyl)propyl]-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-adamantylacetic acid with trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst . The resulting intermediate is then subjected to further reactions to introduce the pyrazole and morpholine groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Adamantyl)propyl]-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The morpholine group can be substituted with other amines or alcohols under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while substitution reactions can produce a variety of morpholine analogs.

Scientific Research Applications

N-[1-(1-Adamantyl)propyl]-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-Adamantyl)propyl]-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its adamantane and pyrazole moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives, such as:

Uniqueness

N-[1-(1-Adamantyl)propyl]-1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxamide is unique due to its combination of an adamantane moiety with a pyrazole ring and a morpholine group. This structural arrangement provides distinct physicochemical properties and potential biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C23H34N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide

InChI

InChI=1S/C23H34N4O3/c1-3-20(23-12-15-8-16(13-23)10-17(9-15)14-23)24-21(28)19-11-18(25-26(19)2)22(29)27-4-6-30-7-5-27/h11,15-17,20H,3-10,12-14H2,1-2H3,(H,24,28)

InChI Key

FIOSDNVZWSIVIJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=NN4C)C(=O)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.